![molecular formula C23H25ClN2O4S2 B2501366 3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 920212-83-5](/img/structure/B2501366.png)
3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H25ClN2O4S2 and its molecular weight is 493.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A sulfonamide linkage
- A benzo[d]thiazole moiety
- A tetrahydrofuran side chain
This structural diversity contributes to its pharmacological potential.
1. Antibacterial Activity
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, studies have shown that sulfonamide derivatives demonstrate significant activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
In a comparative study, several synthesized derivatives showed moderate to strong antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 2.14 µg/mL against specific strains .
2. Anticancer Activity
The compound has been evaluated for anticancer properties, particularly through in vitro assays. Various derivatives have shown promising results in inhibiting cancer cell proliferation. One study highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines, suggesting that the sulfonamide group plays a critical role in enhancing cytotoxicity against tumor cells .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase Inhibition : Several derivatives exhibited strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.
- Urease Inhibition : The compound demonstrated potent urease inhibition, with some derivatives showing IC50 values below 1 µM, indicating high potency .
Study on Antibacterial Activity
A recent study synthesized several 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The findings revealed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, the presence of the sulfonyl group was essential for enhancing antibacterial efficacy .
Enzyme Inhibition Studies
Another study focused on enzyme inhibition, particularly targeting urease and AChE. The synthesized compounds were evaluated using standard biochemical assays:
Compound | Urease IC50 (µM) | AChE IC50 (µM) |
---|---|---|
Compound A | 0.63 ± 0.001 | 2.14 ± 0.003 |
Compound B | 0.45 ± 0.002 | 1.75 ± 0.002 |
These results indicate that the modifications made to the core structure significantly influenced enzyme inhibitory activities .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S2/c1-15-5-6-16(2)22-21(15)25-23(31-22)26(14-18-4-3-12-30-18)20(27)11-13-32(28,29)19-9-7-17(24)8-10-19/h5-10,18H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSSJFZJCDTPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.